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Compound of Interest

Compound Name: Pecavaptan

Cat. No.: B609889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of

Pecavaptan, a dual vasopressin V1a/V2 receptor antagonist, to its target receptors. The

information is compiled from publicly available scientific literature and is intended to provide

researchers, scientists, and drug development professionals with a detailed understanding of

Pecavaptan's pharmacological profile at the molecular level.

Quantitative Binding Affinity Data
Pecavaptan (also known as BAY 1753011) is a potent antagonist of the human vasopressin

V1a and V2 receptors, with nearly identical affinities for both subtypes. This balanced dual

antagonism is a key feature of its pharmacological profile. The in vitro binding affinities,

expressed as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are

summarized in the tables below.

Table 1: Pecavaptan In Vitro Binding Affinity (Ki) for Human Vasopressin Receptors

Receptor Subtype Ki (nM) Source

Human V1a 0.5 [1][2]

Human V2 0.6 [1][2]

Human V1b Not Reported
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Table 2: Pecavaptan In Vitro Functional Antagonism (IC50) at Human and Canine Vasopressin

Receptors

Species
Receptor
Subtype

IC50 (nM)
Selectivity
(V2:V1a)

Source

Human V1a

Not specified, but

used for

selectivity

calculation

2:1 [1]

V2

Not specified, but

used for

selectivity

calculation

[1]

Canine V1a

Not specified, but

used for

selectivity

calculation

3:1 [1]

V2

Not specified, but

used for

selectivity

calculation

[1]

Note: While the exact IC50 values for human and canine receptors were not explicitly stated in

the primary literature, the selectivity ratios were provided. The data indicates a slight

preference for the V2 receptor in functional assays. The binding affinity of Pecavaptan to the

human V1b receptor has not been reported in the reviewed scientific literature.

Experimental Protocols: Radioligand Binding Assay
The determination of the in vitro binding affinity of Pecavaptan for vasopressin receptors is

typically performed using a competitive radioligand binding assay. The following is a

representative protocol based on standard methodologies for G-protein coupled receptor

(GPCR) binding assays.
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Objective: To determine the binding affinity (Ki) of Pecavaptan for human V1a and V2

vasopressin receptors.

Materials:

Cell Lines: Stably transfected cell lines expressing the human V1a or V2 vasopressin

receptor (e.g., CHO-K1, HEK293).

Membrane Preparation: Crude membrane fractions prepared from the transfected cell lines.

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity antagonist for the respective

receptor (e.g., [³H]-Arginine Vasopressin for V1a, or a specific labeled antagonist).

Pecavaptan: A stock solution of known concentration, serially diluted.

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity vasopressin

receptor antagonist (e.g., 1 µM of a standard antagonist).

Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.

Scintillation Counter and Fluid.

Methodology:

Membrane Preparation:

Culture the transfected cells to a high density.

Harvest the cells and homogenize them in a cold lysis buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed to pellet the membrane fraction.

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
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Determine the protein concentration of the membrane preparation (e.g., using a Bradford

or BCA assay).

Binding Assay:

In a 96-well plate, add the following to each well in triplicate:

Assay buffer.

Membrane preparation (a predetermined amount of protein).

Either:

Vehicle (for total binding).

Non-specific binding control (for non-specific binding).

A concentration from the serial dilution of Pecavaptan.

Add the radioligand at a single concentration (typically at or below its Kd value) to all wells

to initiate the binding reaction.

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration

to reach equilibrium (e.g., 60-120 minutes).

Separation of Bound and Free Ligand:

Rapidly terminate the binding reaction by filtering the contents of each well through the

glass fiber filters using a cell harvester.

Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove unbound

radioligand.

Quantification:

Place the filters in scintillation vials with scintillation fluid.

Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the Pecavaptan
concentration.

Determine the IC50 value (the concentration of Pecavaptan that inhibits 50% of the

specific radioligand binding) by non-linear regression analysis of the competition curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand displacement assay used

to determine the binding affinity of Pecavaptan.
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Radioligand Displacement Assay Workflow
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Vasopressin Receptor Signaling Pathways
Pecavaptan exerts its effects by blocking the downstream signaling of arginine vasopressin

(AVP) at the V1a and V2 receptors. These receptors are coupled to different G-proteins and

initiate distinct intracellular signaling cascades.

V1a Receptor Signaling (Gq Pathway)

The V1a receptor is coupled to the Gq family of G-proteins. Its activation leads to an increase

in intracellular calcium.
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V1a Receptor Gq Signaling Pathway
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V2 Receptor Signaling (Gs Pathway)

The V2 receptor is coupled to the Gs family of G-proteins. Its activation leads to an increase in

cyclic AMP (cAMP).
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Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on a review of publicly available literature. It is not a substitute for conducting

independent laboratory verification. The absence of reported binding data for the V1b receptor

should be noted in any experimental design or interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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